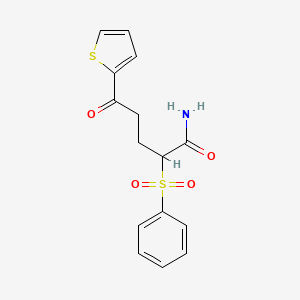
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide
Vue d'ensemble
Description
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide, also known as PTAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAD is a versatile molecule that can be used as a reagent in organic synthesis, as well as a tool for biological research.
Mécanisme D'action
The mechanism of action of 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide involves the transfer of an oxygen atom to the substrate, resulting in the formation of a sulfonyl oxide intermediate. This intermediate can then undergo various reactions, depending on the nature of the substrate. In organic synthesis, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide is used as an oxidant to convert alcohols to aldehydes or ketones. In biological applications, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide reacts selectively with cysteine residues in proteins, forming a sulfonyl group that can be detected using mass spectrometry.
Biochemical and Physiological Effects:
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. Studies have shown that 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide can induce oxidative stress in cells, which can lead to cellular damage and apoptosis. 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has several advantages as a reagent in organic synthesis, including its high reactivity, selectivity, and ease of use. It can be used in a variety of reactions, and its high yield makes it a cost-effective option. However, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide can be hazardous to handle, and its use requires proper safety precautions. In biological applications, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has the advantage of selectively labeling cysteine residues in proteins, allowing for the detection of oxidative stress. However, this technique is limited to proteins that contain cysteine residues, and the labeling process can be time-consuming.
Orientations Futures
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has the potential for a wide range of applications in various fields, including organic synthesis, proteomics, and drug discovery. Future research could focus on developing new methods for the synthesis of 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide and its derivatives, as well as exploring its potential as a tool for studying oxidative stress in disease. Additionally, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide could be used as a starting point for the development of new drugs targeting enzymes involved in oxidative stress pathways. Overall, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.
Applications De Recherche Scientifique
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has been extensively used as a reagent in organic synthesis due to its ability to act as a powerful oxidant. It has been used in the synthesis of a variety of compounds, including lactones, lactams, and heterocycles. 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has also been used as a tool for biological research, particularly in the field of proteomics. It has been used to selectively label cysteine residues in proteins, which can then be detected using mass spectrometry. This technique has been used to identify and quantify cysteine oxidation in various proteins, providing insights into the role of oxidative stress in disease.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-5-oxo-5-thiophen-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c16-15(18)14(9-8-12(17)13-7-4-10-21-13)22(19,20)11-5-2-1-3-6-11/h1-7,10,14H,8-9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIOWPSTARPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide](/img/structure/B3133877.png)
![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
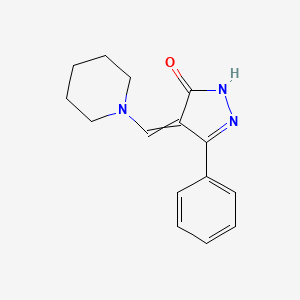
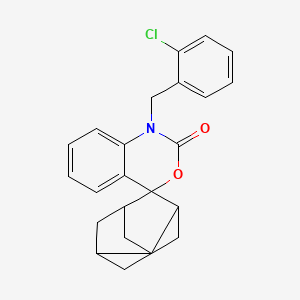

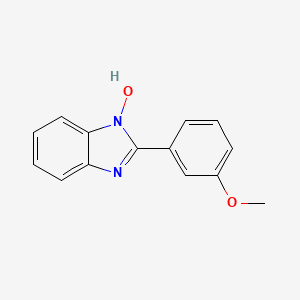

![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)
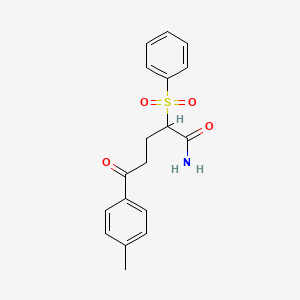
![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)
![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)